molecular formula C14H16N4O B194698 4-Amino-alpha,alpha-dimethyl-1H-imidazo(4,5-c)quinoline-1-ethanol CAS No. 112668-45-8

4-Amino-alpha,alpha-dimethyl-1H-imidazo(4,5-c)quinoline-1-ethanol

Cat. No. B194698
M. Wt: 256.3 g/mol
InChI Key: CNBOKXFMODKQCT-UHFFFAOYSA-N
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Description

“4-Amino-alpha,alpha-dimethyl-1H-imidazo(4,5-c)quinoline-1-ethanol” is an imidazoquinoline compound . It is also known as Resiquimod . It is a TLR7/8 agonist and has been shown to activate dendritic cells in both healthy and inflamed skin .


Synthesis Analysis

The synthesis of “4-Amino-alpha,alpha-dimethyl-1H-imidazo(4,5-c)quinoline-1-ethanol” involves several steps and precursors . The synthetic route includes compounds such as 4-chloro-1-(2-h… , α,α-Dimethyl-6H… , and 1,2-dichlorobenzene . The synthesis process has been documented in various patents and literature .


Molecular Structure Analysis

The molecular formula of “4-Amino-alpha,alpha-dimethyl-1H-imidazo(4,5-c)quinoline-1-ethanol” is C14H16N4O . It has a molecular weight of 256.30300 . The exact mass is 256.13200 .


Physical And Chemical Properties Analysis

The compound has a density of 1.34g/cm3 . It has a boiling point of 513.6ºC at 760 mmHg . The flash point is 264.4ºC . The LogP value is 1.86770 , and the vapour pressure is 2.26E-11mmHg at 25°C .

Scientific Research Applications

Immunomodulating and Antiviral Activities

  • Immunomodulating and Antiviral Effects : 4-Amino-alpha,alpha-dimethyl-1H-imidazo(4,5-c)quinoline-1-ethanol, also known as S-28463, demonstrates significant immunomodulating and antiviral activities. It induces interferon (IFN) and other cytokines in various animal models and human cell cultures. Notably, it shows potent antiviral activity against herpes simplex virus in guinea pigs (Tomai et al., 1995).

Mutagenicity Studies

  • Mutagenicity Evaluation : Certain synthetic quinolines and quinoxalines related to this compound have been assessed for mutagenicity. The presence of an imidazole ring and a 2-amino group is significant for the high mutagenicity of related compounds (Grivas & Jägerstad, 1984).

Analytical Methods for Heterocyclic Aromatic Amines

  • Heterocyclic Aromatic Amine Analysis : A study describes the analytical process for heterocyclic aromatic amines (HAAs), which include compounds structurally related to 4-Amino-alpha,alpha-dimethyl-1H-imidazo(4,5-c)quinoline-1-ethanol. It underscores the importance of advanced methods like HRGC-EIMS for detecting and quantifying these compounds in various samples (Richling et al., 1999).

Cancer Research and Carcinogenic Potential

  • Carcinogenic Potential Analysis : Research has investigated the synergistic effects of various heterocyclic amines, including those structurally similar to 4-Amino-alpha,alpha-dimethyl-1H-imidazo(4,5-c)quinoline-1-ethanol, on liver carcinogenesis in rats. These studies are crucial for understanding the combined effects of carcinogenic agents that might be generated during cooking (Hasegawa et al., 1994).

TNF-alpha Suppressing Activity

  • Tumor Necrosis Factor-alpha Suppression : A structural modification of imiquimod, related to 4-Amino-alpha,alpha-dimethyl-1H-imidazo(4,5-c)quinoline-1-ethanol, led to the discovery of compounds with potent TNF-alpha suppressing activity. This research is significant in the field of inflammatory and autoimmune disorders (Izumi et al., 2003).

properties

IUPAC Name

1-(4-aminoimidazo[4,5-c]quinolin-1-yl)-2-methylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O/c1-14(2,19)7-18-8-16-11-12(18)9-5-3-4-6-10(9)17-13(11)15/h3-6,8,19H,7H2,1-2H3,(H2,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNBOKXFMODKQCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1C=NC2=C1C3=CC=CC=C3N=C2N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80150133
Record name R 842
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80150133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-alpha,alpha-dimethyl-1H-imidazo(4,5-c)quinoline-1-ethanol

CAS RN

112668-45-8
Record name 4-Amino-alpha,alpha-dimethyl-1H-imidazo(4,5-c)quinolin-1-ethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112668458
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name R 842
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80150133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name R-842
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8NPD94NTJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Triphenylphosphine (4.5 g, 17.0 mmole) was added to a mixture of α,α-dimethyl-6H-imidazo[4,5-c]tetrazolo[1,5-a]quinoline-6-ethanol (2.4 g, 8.5 mmole, Example 9) and 1,2-dichlorobenzene. The reaction mixture was heated at reflux for 3 hrs then concentrated under vacuum. The residue was combined with methanol (400 mL) and hydrochloric acid (50 mL of 0.5N) then heated on a steam bath for 2 hours. The resulting precipitate was isolated by filtration then washed with ether. The solid was dissolved in water and the solution was made basic with 10% sodium hydroxide. After stirring for 30 minutes, the reaction mixture was filtered. The collected solid was rinsed with water and ether then recrystallized from N,N-dimethylformamide/ethanol to provide about 1 g of 4-amino-α,αdimethyl-1H-imidazo [4,5-c]quinoline-1-ethanol as a solid, m.p. 271-273° C. Analysis: Calculated for C14H16N4O: % C, 65.6; % H, 6.29; % N, 21.86; Found: % C, 65.37; % H, 6.26; % N, 21.61.
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
α,α-dimethyl-6H-imidazo[4,5-c]tetrazolo[1,5-a]quinoline-6-ethanol
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 1.1 g (0.004 mole) of 4-chloro-1-(2-hydroxy-2-methylpropyl)-1H-imidazo[4,5-c]quinoline and 30 ml of 15 to 20% ammonia in methanol was heated at 150° to 160° C. for five hours in a bomb reactor. The mixture was filtered and the solid washed sequentially with methanol, ethyl acetate, water, and methanol then dried. Recrystallization from a mixture of ethyl acetate and methanol gave white solid 4-amino-1-(2-hydroxy-2-methylpropyl)-1H-imidazo[4,5-c]quinoline, m.p. 270°-272° C., Analysis: Calculated for C14H16N4O: % C, 65.6; % H, 6.3; % N, 21.9; Found: % C, 65.6; %H, 6.3; % N, 21.9.
Name
4-chloro-1-(2-hydroxy-2-methylpropyl)-1H-imidazo[4,5-c]quinoline
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-alpha,alpha-dimethyl-1H-imidazo(4,5-c)quinoline-1-ethanol
Reactant of Route 2
4-Amino-alpha,alpha-dimethyl-1H-imidazo(4,5-c)quinoline-1-ethanol
Reactant of Route 3
4-Amino-alpha,alpha-dimethyl-1H-imidazo(4,5-c)quinoline-1-ethanol
Reactant of Route 4
4-Amino-alpha,alpha-dimethyl-1H-imidazo(4,5-c)quinoline-1-ethanol
Reactant of Route 5
4-Amino-alpha,alpha-dimethyl-1H-imidazo(4,5-c)quinoline-1-ethanol
Reactant of Route 6
4-Amino-alpha,alpha-dimethyl-1H-imidazo(4,5-c)quinoline-1-ethanol

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